

Spectrophotometric Determination of Iron Using Bathophenanthroline: Application Notes and Protocols

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Compound of Interest

Compound Name: Bathophenanthroline

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Introduction

This document provides a detailed protocol for the quantitative determination of iron in aqueous samples using the **bathophenanthroline** method. **Bathophenanthroline** (4,7-diphenyl-1,10-phenanthroline) is a highly sensitive and specific chromogenic reagent for the determination of ferrous iron (Fe^{2+}). In this method, any ferric iron (Fe^{3+}) present in the sample is first reduced to ferrous iron (Fe^{2+}) using a suitable reducing agent, such as hydroxylamine hydrochloride or L-ascorbic acid. The resulting Fe^{2+} then reacts with **bathophenanthroline** in a buffered solution (pH 4.0-4.5) to form a stable, red-colored tris(**bathophenanthroline**)iron(II) complex.^{[1][2]} The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a maximum absorbance of 533 nm.^{[1][3]} This method is widely applicable for the analysis of iron in various samples, including water, biological fluids, and pharmaceutical preparations.

Principle of the Method

The spectrophotometric determination of iron using **bathophenanthroline** is based on the following reactions:

- Reduction of Ferric Iron (Fe^{3+}): If present, Fe^{3+} is reduced to Fe^{2+} by a reducing agent. $\text{Fe}^{3+} + \text{e}^- \rightarrow \text{Fe}^{2+}$
- Complexation with **Bathophenanthroline**: Ferrous iron (Fe^{2+}) reacts with three molecules of **bathophenanthroline** to form a stable, intensely colored coordination complex. $\text{Fe}^{2+} + 3 \text{ Bathophenanthroline} \rightarrow [\text{Fe}(\text{Bathophenanthroline})_3]^{2+}$ (red complex)

The absorbance of the resulting red-colored solution is measured at 533 nm, and the concentration of iron is determined by comparing the absorbance to a calibration curve prepared from standard iron solutions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the spectrophotometric determination of iron using the **bathophenanthroline** method.

Parameter	Value	Reference
Optimal Wavelength (λ_{max})	533 nm	[1][3]
Molar Absorptivity (ϵ)	Approximately 22,400 L mol ⁻¹ cm ⁻¹	[1]
Linear Range	Typically 0.04 to 1.0 mg/L (40 - 1000 µg/L)	[3]
Limit of Detection (LOD)	0.03 mg/L	[4]
Limit of Quantification (LOQ)	0.12 mg/L	[4]
Optimal pH Range	4.0 - 4.5	[3]

Experimental Protocols

Reagent Preparation

4.1.1. Iron-Free Water: Use deionized or distilled water that has been tested and found to be free of iron.

4.1.2. Standard Iron Stock Solution (100 mg/L):

- Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate $[\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$.
- Dissolve it in approximately 500 mL of iron-free water in a 1000 mL volumetric flask.
- Add 2.5 mL of concentrated sulfuric acid (H_2SO_4) and mix.
- Dilute to the mark with iron-free water and mix thoroughly.

4.1.3. Standard Iron Working Solution (10 mg/L):

- Pipette 100.0 mL of the standard iron stock solution (100 mg/L) into a 1000 mL volumetric flask.
- Dilute to the mark with iron-free water and mix thoroughly.

4.1.4. Hydroxylamine Hydrochloride Solution (10% w/v):

- Dissolve 10 g of hydroxylamine hydrochloride ($\text{NH}_2\text{OH} \cdot \text{HCl}$) in 100 mL of iron-free water.

4.1.5. Sodium Acetate Buffer Solution (pH 4.5):

- Dissolve 27.2 g of sodium acetate trihydrate ($\text{CH}_3\text{COONa} \cdot 3\text{H}_2\text{O}$) in approximately 800 mL of iron-free water.
- Adjust the pH to 4.5 by adding glacial acetic acid (CH_3COOH).
- Dilute to 1000 mL with iron-free water.

4.1.6. Bathophenanthroline Solution (0.1% w/v):

- Dissolve 0.1 g of 4,7-diphenyl-1,10-phenanthroline in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution.

Preparation of Calibration Curve

- Pipette 0.0 (blank), 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the standard iron working solution (10 mg/L) into a series of 100 mL volumetric flasks. This will result in standards with concentrations of 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L of iron.

- Add 50 mL of iron-free water to each flask.
- To each flask, add 5.0 mL of the hydroxylamine hydrochloride solution (10% w/v) and mix well. Allow the solutions to stand for 10 minutes to ensure complete reduction of any ferric iron.
- Add 10.0 mL of the sodium acetate buffer solution (pH 4.5) to each flask and mix.
- Add 10.0 mL of the **bathophenanthroline** solution (0.1% w/v) to each flask, dilute to the mark with iron-free water, and mix thoroughly.
- Allow the color to develop for at least 10 minutes.
- Measure the absorbance of each standard solution at 533 nm using a spectrophotometer, with the blank solution (0 mg/L iron) as the reference.
- Plot a graph of absorbance versus iron concentration (mg/L). The graph should be linear and pass through the origin.

Sample Analysis

- Take a known volume of the sample (e.g., 50.0 mL) and place it in a 100 mL volumetric flask. If necessary, dilute the sample with iron-free water to bring the iron concentration within the linear range of the calibration curve.
- Add 5.0 mL of the hydroxylamine hydrochloride solution (10% w/v) and mix. Let it stand for 10 minutes.
- Add 10.0 mL of the sodium acetate buffer solution (pH 4.5) and mix.
- Add 10.0 mL of the **bathophenanthroline** solution (0.1% w/v), dilute to the mark with iron-free water, and mix well.
- Allow 10 minutes for full color development.
- Measure the absorbance of the sample solution at 533 nm against a reagent blank prepared in the same manner but without the sample.

- Determine the concentration of iron in the sample from the calibration curve.
- Calculate the original iron concentration in the sample, taking into account any dilutions made.

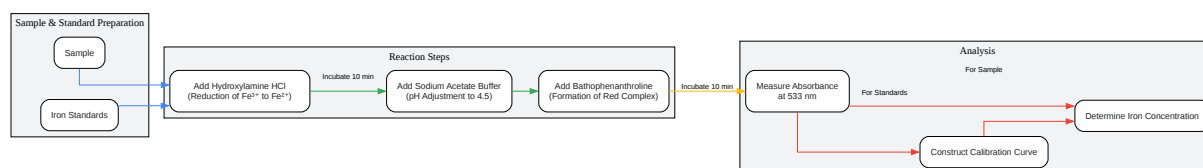
Interferences

Several metal ions can potentially interfere with the determination of iron by forming complexes with **bathophenanthroline**. However, the high specificity of **bathophenanthroline** for Fe^{2+} and the control of pH minimize most interferences.[\[3\]](#)

- Copper (Cu^{2+}): Can be a significant interferent. The interference can be minimized by the addition of thiourea or by extraction of the iron complex into an organic solvent.
- Cobalt (Co^{2+}), Nickel (Ni^{2+}), Zinc (Zn^{2+}), Cadmium (Cd^{2+}), and Manganese (Mn^{2+}): These ions may interfere at high concentrations. Their interference can be reduced by using an excess of **bathophenanthroline**.[\[3\]](#)
- Strong Oxidizing and Reducing Agents: These can interfere with the reduction of Fe^{3+} and the stability of the Fe^{2+} -**bathophenanthroline** complex.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of iron using the **bathophenanthroline** protocol.



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Caption: Workflow for iron determination.

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